Ethyl 4-amino-2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
The synthesis of Ethyl 4-amino-2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of various functional groups. The process may include:
Ring Closure: Formation of the pyrimidine ring from acyclic starting materials.
Aromatization: Conversion of the ring to an aromatic system.
Functional Group Introduction: Addition of amino, sulfanyl, and carboxylate groups through various reactions such as S-methylation and oxidation.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 4-amino-2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate can undergo several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation: The carboxylate group can react with amines to form amides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-amino-2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitrypanosomal and antiplasmodial agent.
Biological Research: Its derivatives are explored for their neuroprotective and anti-inflammatory properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in antitrypanosomal activity, it may inhibit key enzymes or pathways essential for the survival of the parasite . In neuroprotection, it may reduce oxidative stress and inflammation by modulating signaling pathways such as NF-kB .
Comparison with Similar Compounds
Ethyl 4-amino-2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate: Similar structure but lacks the sulfanyl group.
2-Aminopyrimidine Derivatives: Known for their antiplasmodial and antitrypanosomal activities.
The uniqueness of this compound lies in its specific functional groups that confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H18N4O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 4-amino-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18N4O3S/c1-3-23-15(22)12-8-18-16(20-14(12)17)24-9-13(21)19-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,19,21)(H2,17,18,20) |
InChI Key |
DEMYEUFZDRZLEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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